molecular formula C4H12Cl2N2 B3024083 Cyclobutane-1,3-diamine dihydrochloride CAS No. 1314772-13-8

Cyclobutane-1,3-diamine dihydrochloride

Cat. No. B3024083
CAS RN: 1314772-13-8
M. Wt: 159.05
InChI Key: RYDYWFYSNPVRKI-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-diamine dihydrochloride is a chemical compound with the CAS Number: 1523571-90-5 . It has a molecular weight of 159.06 and is typically in powder form . The IUPAC name for this compound is (1s,3s)-cyclobutane-1,3-diamine dihydrochloride .


Synthesis Analysis

Cyclobutane diamines, including Cyclobutane-1,3-diamine dihydrochloride, are synthesized using classical malonate alkylation chemistry for the construction of cyclobutane rings . This synthesis process is aimed at the preparation of multigram amounts of the compounds .


Molecular Structure Analysis

The molecular structure of Cyclobutane-1,3-diamine dihydrochloride is represented by the Inchi Code: 1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;; . The conformational preferences of the cyclobutane diamine derivatives have been evaluated by X-ray diffraction .


Chemical Reactions Analysis

Cyclobutane-1,3-diamine dihydrochloride is relatively reactive due to its ring strain, leading to an increased susceptibility to reactions such as halogenation . Under certain conditions, cyclobutane can undergo ring-opening reactions, transforming into a straight-chain alkane .


Physical And Chemical Properties Analysis

Cyclobutane-1,3-diamine dihydrochloride is a powder at room temperature . It has a molecular weight of 159.06 .

Scientific Research Applications

These applications highlight the versatility and potential of cyclobutane-1,3-diamine dihydrochloride across various scientific disciplines. Keep in mind that ongoing research may uncover additional uses for this intriguing compound . If you need further details or have specific questions, feel free to ask!

Safety and Hazards

The safety information for Cyclobutane-1,3-diamine dihydrochloride includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

cyclobutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDYWFYSNPVRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutane-1,3-diamine dihydrochloride

CAS RN

1314772-13-8, 1523571-90-5
Record name cyclobutane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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